molecular formula C12H13NO2 B1351653 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde CAS No. 842975-56-8

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

Cat. No. B1351653
CAS RN: 842975-56-8
M. Wt: 203.24 g/mol
InChI Key: BZTHZIJUZYTAJR-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

Indole derivatives are synthesized through various methods . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Chemical Reactions Analysis

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde, like other indole derivatives, can participate in multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Synthesis of Novel Compounds

Indole derivatives, such as "1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde," serve as versatile building blocks for the synthesis of complex molecules. For example, Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde in nucleophilic substitution reactions to produce 2,3,6-trisubstituted indoles, highlighting its utility in preparing novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, Yamada et al. (2012) emphasized the role of 1-methoxyindole-3-carbaldehyde in regioselective reactions, further establishing the significance of indole derivatives in medicinal chemistry (Yamada et al., 2012).

Antimicrobial and Antiproliferative Activities

Indole derivatives have been explored for their antimicrobial and antiproliferative properties. A study by Vijaya Laxmi et al. (2010) on the synthesis and antimicrobial activity of indole semicarbazones revealed that certain compounds exhibited significant antifungal and antibacterial effects (Vijaya Laxmi & Rajitha, 2010). Fawzy et al. (2018) investigated new indole derivatives for their antiproliferative potency towards cancer cell lines, showing promising results for future anticancer therapies (Fawzy et al., 2018).

Inhibitory Effects on Enzymes

Indole derivatives, including those related to "1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde," have been identified as inhibitors of various enzymes. For instance, Shimizu et al. (2003) isolated indole-3-carbaldehyde as a tyrosinase inhibitor from fungus, showcasing its potential in addressing hyperpigmentation and related conditions (Shimizu et al., 2003).

Green Synthetic Methods

The development of environmentally friendly synthetic methods using indole derivatives is an area of active research. Madan (2020) reported on the green synthesis of knoevenagel condensed products of indole-3-carbaldehydes, emphasizing the efficiency and environmental benefits of such approaches (Madan, 2020).

Molecular Structure Analysis

Studies on the molecular structure of indole derivatives contribute to the understanding of their chemical properties and potential applications. Janes et al. (2001) examined the structure of 1-methylindole-3-carboxaldehyde oxime derivatives to ascertain the geometry of the hydroxyimino function, providing insights into the structural dynamics of indole-based compounds (Janes et al., 2001).

Future Directions

The future directions in the research of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde and other indole derivatives include the development of novel methods of synthesis and the exploration of their applications in the treatment of various disorders .

properties

IUPAC Name

1-ethyl-5-methoxyindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTHZIJUZYTAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390313
Record name 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

CAS RN

842975-56-8
Record name 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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